molecular formula C16H18N2O B2898751 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251574-65-8

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No. B2898751
CAS RN: 1251574-65-8
M. Wt: 254.333
InChI Key: CTTJLTIEJBBFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, also known as YK11, is a synthetic steroid that is currently being researched for its potential to increase muscle mass and strength. YK11 is a selective androgen receptor modulator (SARM) that is designed to selectively target and activate the androgen receptor in muscle tissue, while minimizing the activation of the androgen receptor in other tissues.

Mechanism of Action

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one works by selectively activating the androgen receptor in muscle tissue, which in turn leads to an increase in protein synthesis and muscle growth. Unlike traditional steroids, which can have a range of unwanted side effects, this compound is designed to target only muscle tissue, while minimizing the activation of the androgen receptor in other tissues.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes. In addition, this compound has been shown to have a range of other biochemical and physiological effects, including an increase in bone density, an improvement in insulin sensitivity, and a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is its selectivity for muscle tissue, which makes it a potentially safer alternative to traditional steroids. However, there are also limitations to its use in lab experiments, including the fact that it is a synthetic compound that is not found naturally in the body, and that there is limited information available on its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one, including further studies on its safety and efficacy in humans, as well as investigations into its potential as a treatment for muscle wasting diseases and other conditions. In addition, there is growing interest in the development of other selective androgen receptor modulators, which could have a range of potential applications in the field of sports medicine and beyond.

Synthesis Methods

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is synthesized through a multi-step process that involves the combination of various chemical reagents. The synthesis method for this compound is a closely guarded secret, and there is limited information available on the specific steps involved in its production.

Scientific Research Applications

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is primarily being researched for its potential as a muscle-building agent. Several studies have shown that this compound can increase muscle mass and strength in animal models, and there is growing interest in its potential as a performance-enhancing drug for athletes.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(8-5-12-17-10-3-4-11-17)18-13-9-14-6-1-2-7-15(14)18/h1-4,6-7,10-11H,5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTJLTIEJBBFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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